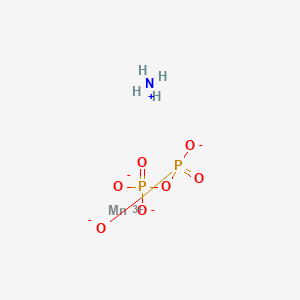

Ammonium manganese(3+) diphosphate

Description

Properties

IUPAC Name |

azanium;manganese(3+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3N.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;1H3;(H2,1,2,3)(H2,4,5,6)/q+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHXUPJJDHEMGX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MnNO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889526 | |

| Record name | Ammonium manganese pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Diphosphoric acid, ammonium manganese(3+) salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10101-66-3 | |

| Record name | Ammonium manganese pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, ammonium manganese(3+) salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium manganese pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium manganese(3+) diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE VIOLET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72M48QQV8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ammonium Manganese(3+) Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ammonium manganese(3+) diphosphate, a compound known for its distinct purple hue and applications as a pigment. This document details its chemical and physical properties, crystallographic data, and synthesis methodologies, presenting quantitative data in structured tables and illustrating experimental workflows using Graphviz diagrams.

Chemical Identity and Formula

This compound is an inorganic compound with the chemical formula NH₄MnP₂O₇ .[1] It is a salt composed of three distinct ions: the ammonium cation (NH₄⁺), the manganese(3+) cation (Mn³⁺), and the diphosphate (or pyrophosphate) anion (P₂O₇⁴⁻).[1] The presence of manganese in the +3 oxidation state is responsible for its characteristic vibrant purple color.[2] The compound is also commonly known as Manganese Violet (C.I. 77742).[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its application in various fields, including materials science and cosmetics.

| Property | Value | Reference |

| Molecular Formula | NH₄MnP₂O₇ (or H₄MnNO₇P₂) | [2][][4][5] |

| Molecular Weight | ~246.92 g/mol | [2][] |

| CAS Number | 10101-66-3 | [2][4] |

| Appearance | Purple powder | [6] |

| Density | 2.6 - 3.0 g/cm³ | [6][7] |

| pH (10% slurry) | 2.4 - 4.2 | [6] |

| Oil Absorption | 20 - 30 g/100g | [6][7] |

| Average Particle Size | 1.0 - 1.8 µm | [6][7] |

| Water Solubility | 7.8 mg/L at 20℃ | [4] |

Crystallography

This compound is known to exist in at least two different polymorphic forms, designated α and β. The crystallographic details for these polymorphs are distinct, as summarized in the table below.[1]

| Polymorph | Crystal System | Space Group |

| α-NH₄MnP₂O₇ | Monoclinic | P2₁/c |

| β-NH₄MnP₂O₇ | Triclinic | P-1 |

The Mn³⁺ ion, being a d⁴ ion in an octahedral environment, is subject to strong Jahn-Teller distortion, which leads to significant distortions in the MnO₆ octahedra within the crystal structure.[1]

Synthesis Methodologies: Experimental Protocols

Several methods for the synthesis of this compound have been reported. The choice of method can influence the purity, particle size, and yield of the final product.

This protocol involves the direct, high-temperature reaction of manganese dioxide with phosphate precursors.[2][8][9]

-

Reagents:

-

Manganese Dioxide (MnO₂)

-

Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)

-

Orthophosphoric Acid (H₃PO₄, 88%)

-

-

Procedure:

-

Combine 2.3 g of Manganese Dioxide and 9.3 g of Ammonium Dihydrogen Phosphate in a mortar.[8]

-

Grind the reagents together with a pestle to form a uniform, black mixture.[8]

-

Transfer the mixture to a 100 mL beaker and add 5-10 mL of 88% orthophosphoric acid.[8]

-

Place the beaker on a hot plate within an oil bath and introduce a stir bar.[8]

-

Heat the mixture to approximately 230°C and maintain this temperature for about 2 hours with continuous stirring. The development of a purple color indicates the formation of the product.[8]

-

After the reaction is complete, allow the beaker to cool to room temperature.[8]

-

Add water to the solid product. The consistency will be paste-like due to the formation of polyphosphates.[8]

-

Transfer the mixture to a larger beaker, add more water (to a total volume of ~200 mL), and boil for approximately 1 hour to hydrolyze the polyphosphates.[8]

-

After cooling, filter the solution (vacuum filtration is recommended due to fine particles) to collect the purple precipitate.[8]

-

Wash the product with water and dry to obtain the final this compound pigment.

-

This two-step method allows for greater control over crystallization and oxidation state.[1]

-

Step 1: Hydrothermal Synthesis of Mn(II) Phosphate Intermediate

-

A manganese(II) precursor is reacted with a phosphate source under solvothermal or hydrothermal conditions. For instance, a hydrated Mn(II) analogue, (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂], can be synthesized in ethylene glycol at 433 K.[1][10]

-

This step produces a crystalline Mn(II) phosphate intermediate, such as synthetic hureaulite (Mn₅(HPO₄)₂(PO₄)₂·4H₂O).[1][10]

-

-

Step 2: Post-Synthesis Oxidative Annealing

-

The obtained Mn(II) phosphate precursor is heated in an oxygen-rich atmosphere (air or pure oxygen) to facilitate the oxidation of Mn²⁺ to Mn³⁺.[1]

-

The annealing is typically effective in a temperature range of 700–900 K.[1]

-

For example, heating the precursor in air at 700°C (973 K) for three hours can yield a product containing approximately 95% Mn³⁺.[1]

-

The successful oxidation to the Mn(III) state can be confirmed using analytical techniques such as X-ray Absorption Near-Edge Structure (XANES) analysis.[1]

-

Process and Relationship Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes and the chemical constitution of the target compound.

Caption: Workflow for the direct reaction synthesis of NH₄MnP₂O₇.

Caption: Two-step synthesis via an Mn(II) intermediate and oxidative annealing.

Caption: Chemical composition and polymorphic forms of NH₄MnP₂O₇.

References

- 1. This compound | 10101-66-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 10101-66-3 [smolecule.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS#: 10101-66-3 [m.chemicalbook.com]

- 7. This compound | 10101-66-3 [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Synthesis, structure and magnetic characterisation of a new layered ammonium manganese(ii) diphosphate hydrate, (NH4)2[Mn3(P2O7)2(H2O)2] - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structure of Ammonium Manganese(III) Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium manganese(III) diphosphate, with the chemical formula NH₄MnP₂O₇, is an inorganic compound recognized for its distinct violet color.[1][2] Commonly known as Manganese Violet or Pigment Violet 16, it is composed of an ammonium cation (NH₄⁺), a manganese(III) cation (Mn³⁺), and a diphosphate (also known as pyrophosphate) anion (P₂O₇⁴⁻).[3][4] Its significance extends from its historical use as a stable inorganic pigment in cosmetics and art to its role in advanced materials science and solid-state chemistry research.[1][3][5] The compound's properties are intrinsically linked to its complex crystal structure, which is characterized by a Jahn-Teller distorted manganese center and the existence of at least two distinct polymorphs.[1][3] This guide provides a comprehensive overview of its structure, supported by quantitative data, experimental protocols, and logical diagrams.

Chemical and Structural Properties

The core structure of ammonium manganese(III) diphosphate is an ionic assembly of ammonium (NH₄⁺), manganese(III) (Mn³⁺), and diphosphate (P₂O₇⁴⁻) ions.[3] The vibrant purple color, a defining characteristic of this compound, arises from electronic d-d transitions within the manganese(III) ion's d-orbitals.[3]

Coordination Environment and Jahn-Teller Distortion

The manganese(III) ion is a d⁴ ion. In the crystal lattice, the Mn³⁺ centers occupy octahedral sites, surrounded by six oxygen atoms provided by the diphosphate ligands.[1][4] As a high-spin d⁴ ion in an octahedral environment, it is subject to a strong Jahn-Teller distortion.[1][3] This effect leads to a significant elongation or compression of the Mn-O bonds within the MnO₆ octahedra, removing the orbital degeneracy and lowering the overall energy of the system.[3] This distortion is a critical feature of its structure and influences its optical and electronic properties.

Polymorphism

Ammonium manganese(III) diphosphate is known to exist in at least two polymorphic forms, designated as α- and β-NH₄MnP₂O₇.[1][3][6] The α-polymorph is typically the more abundant and stable phase.[2][6] Both forms are reported to be stable up to approximately 340 °C.[5]

-

α-NH₄MnP₂O₇ : This polymorph crystallizes in the monoclinic system and is defined by the space group P2₁/c.[3]

-

β-NH₄MnP₂O₇ : This form adopts a triclinic crystal system with the space group P-1.[3]

The formation of either the α or β phase is likely dependent on the specific synthesis conditions, suggesting kinetic control over the crystallization process.[3]

Quantitative Data

The following tables summarize the key chemical and physical properties of ammonium manganese(III) diphosphate.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | NH₄MnP₂O₇ | [1][5] |

| Molecular Weight | 246.92 g/mol | [3][7] |

| CAS Number | 10101-66-3 | [3] |

| Common Synonyms | Manganese Violet, Pigment Violet 16, C.I. 77742 | [1][3][8] |

| Appearance | Violet solid powder | [5] |

| Density | 2.7 - 2.9 g/cm³ | [9] |

| Water Solubility | Insoluble (7.8 mg/L at 20°C) | [8][10] |

Table 2: Crystallographic Data

| Polymorph | Crystal System | Space Group | Reference(s) |

| α-NH₄MnP₂O₇ | Monoclinic | P2₁/c | [3] |

| β-NH₄MnP₂O₇ | Triclinic | P-1 | [3] |

Note: A full set of lattice parameters (a, b, c, α, β, γ) for the α- and β-polymorphs were not available in the reviewed literature. However, X-ray powder diffraction data from a Rietveld refinement study provide the following key reflections for phase identification.[6]

Table 3: Key X-ray Powder Diffraction Peaks (Cu Kα1 radiation, λ = 1.5406 Å)

| α-NH₄MnP₂O₇ | β-NH₄MnP₂O₇ | ||||||

| 2θ (°) ** | d (Å) | Relative Intensity (%) | (h k l) | 2θ (°) ** | d (Å) | Relative Intensity (%) | (h k l) |

| 15.398 | 5.750 | 100.0 | (1 1 0) | 20.255 | 4.381 | 16.5 | (1 1 1) |

| 16.723 | 5.297 | 29.5 | (-1 -1 1) | 27.530 | 3.237 | 12.3 | (-1 2 2) |

| 21.329 | 4.162 | 26.6 | (-2 1 1) | 30.123 | 2.964 | 11.0 | (0 3 1) |

| 27.021 | 3.297 | 28.5 | (-1 2 2) | 33.682 | 2.659 | 10.9 | (-3 1 1) |

| 28.850 | 3.092 | 25.5 | (1 3 0) | 34.697 | 2.583 | 14.6 | (-2 3 1) |

| Data sourced from a Rietveld refinement study of a pigment sample.[6] |

Experimental Protocols

Several methods for the synthesis and characterization of ammonium manganese(III) diphosphate have been reported.

Synthesis Methodologies

Protocol 1: Direct High-Temperature Reaction

This is a common method for producing the Manganese Violet pigment.[5]

-

Reactant Preparation : Thoroughly grind manganese dioxide (MnO₂) and ammonium dihydrogen phosphate (NH₄H₂PO₄) together in a mortar to create a uniform mixture.

-

Acid Addition : Transfer the powder to a beaker and add concentrated phosphoric acid (H₃PO₄).

-

Heating : Place the beaker in an oil bath on a hot plate. Heat the mixture to approximately 230°C with stirring. Maintain this temperature for about 2 hours until the reaction is complete, indicated by the development of a deep violet color.

-

Purification : After cooling, add deionized water to the solid product. Heat the suspension to boiling to hydrolyze any polyphosphate byproducts.

-

Isolation : Filter the suspension to isolate the purple precipitate. Wash the product thoroughly with deionized water to remove any remaining soluble impurities.

-

Drying : Dry the final product in an oven at a controlled temperature.

Protocol 2: Two-Step Hydrothermal Synthesis and Oxidative Annealing

This method provides greater control over crystallization and oxidation state.[3]

-

Step 1: Hydrothermal Synthesis of Mn(II) Precursor : Synthesize a manganese(II) phosphate intermediate via a hydrothermal or solvothermal method. For example, reacting a manganese precursor with a phosphate source in a solvent like ethylene glycol at elevated temperatures can yield a hydrated Mn(II) ammonium diphosphate, such as (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂].[3]

-

Step 2: Oxidative Annealing : Place the obtained Mn(II) phosphate precursor in a furnace.

-

Oxidation : Heat the precursor in an oxidizing atmosphere (air or pure oxygen) within a temperature range of 700–900 K (427–627 °C).[3] An effective protocol involves heating at 700°C for three hours in air.[3] This step facilitates the oxidation of Mn²⁺ to the desired Mn³⁺ state, yielding NH₄MnP₂O₇.

Characterization Techniques

-

X-Ray Diffraction (XRD) : Powder XRD is the primary technique used to identify the crystalline phases (α and β polymorphs) and determine crystal structures. Rietveld refinement of the diffraction data can be used for quantitative phase analysis and to solve the crystal structure.[6]

-

X-ray Absorption Near-Edge Structure (XANES) : This technique is used to confirm the +3 oxidation state of manganese in the final product by analyzing the energy of the X-ray absorption edge.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is employed to identify the vibrational modes of the constituent ions. Characteristic absorption bands for the N-H stretching of the ammonium cation (NH₄⁺) and the P-O and P-O-P stretching vibrations of the diphosphate anion (P₂O₇⁴⁻) can be observed and assigned.[3]

-

UV-Visible (UV-Vis) Spectroscopy : This method is used to study the electronic properties and the origin of the compound's color. The spectrum of NH₄MnP₂O₇ shows a characteristic absorption band around 545 nm, which is assigned to the ⁵E₉ → ⁵T₂₉ electronic transition within the d-orbitals of the octahedrally coordinated Mn³⁺ ion.[6]

Visualization of Structure and Workflows

Graphviz diagrams are provided to illustrate key structural relationships and experimental processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Violetto di manganese - Descrizione [tiiips.com]

- 3. Ammonium manganese(3+) diphosphate | 10101-66-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Manganese violet - Wikipedia [en.wikipedia.org]

- 6. examinart.com [examinart.com]

- 7. GSRS [precision.fda.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, structure and magnetic characterisation of a new layered ammonium manganese(ii) diphosphate hydrate, (NH4)2[Mn3(P2O7)2(H2O)2] - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ammonium Manganese(3+) Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium manganese(3+) diphosphate, with the chemical formula NH₄MnP₂O₇, is an inorganic compound recognized for its distinct violet color, leading to its common name, Manganese Violet.[1] It is composed of an ammonium cation (NH₄⁺), a manganese cation in the +3 oxidation state (Mn³⁺), and a diphosphate anion (P₂O₇⁴⁻).[2] This technical guide provides a comprehensive overview of the core properties of this compound, focusing on its synthesis, crystal structure, physicochemical properties, and potential applications relevant to research and development.

Physicochemical Properties

This compound is a violet solid that is insoluble in water.[3] It is known for its stability and high lightfastness, which has led to its primary application as a pigment in various industries, including cosmetics.[4]

General Properties

| Property | Value | Reference |

| Chemical Formula | NH₄MnP₂O₇ | [1] |

| Molecular Weight | 246.92 g/mol | [5] |

| CAS Number | 10101-66-3 | [1] |

| Appearance | Bright violet powder | [3] |

| Solubility in H₂O | Insoluble | [3] |

| Density | 2.7-2.9 g/cm³ | [3] |

Thermal Properties

Thermogravimetric analysis has shown that this compound undergoes a two-step decomposition process upon heating. The compound is stable up to approximately 340 °C.[1] The initial mass loss, occurring between 330-434.4 °C, is attributed to the simultaneous loss of water and ammonia, leading to the formation of an intermediate phase. A second mass loss occurs between 434.4-527 °C, resulting in the final decomposition product, Mn₂P₄O₁₂.[6] This thermal behavior is associated with an irreversible color change from violet to white.[6][7]

Crystallography

This compound exists in two principal polymorphic forms: α-NH₄MnP₂O₇ and β-NH₄MnP₂O₇.[2] The α-polymorph is the more abundant and stable form. The distinct violet color of the pigment is attributed to the highly distorted octahedral geometry of the Mn(III) centers, a consequence of the Jahn-Teller effect for a d⁴ ion.[1]

Crystal Structure Data

| Polymorph | Crystal System | Space Group | Lattice Parameters | Reference |

| α-NH₄MnP₂O₇ | Monoclinic | P2₁/c | a = 7.4252(3) Å, b = 9.6990(4) Å, c = 8.6552(4) Å, β = 105.627(3)° | [8] |

| β-NH₄MnP₂O₇ | Triclinic | P-1 | a = 8.4034(6) Å, b = 6.1498(4) Å, c = 6.1071(4) Å, α = 104.618(5)°, β = 100.748(5)°, γ = 96.802(6)° | [8] |

Synthesis and Experimental Protocols

Several methods have been reported for the synthesis of this compound, with the solid-state reaction being the most common.

Solid-State Synthesis

This method involves the direct reaction of manganese dioxide (MnO₂), ammonium dihydrogen phosphate ((NH₄)H₂PO₄), and phosphoric acid (H₃PO₄) at elevated temperatures.[1]

Experimental Protocol:

-

Reactant Preparation: Combine manganese dioxide and ammonium dihydrogen phosphate in a mortar.[9]

-

Mixing: Thoroughly grind the reactants to achieve a homogeneous mixture.[9]

-

Addition of Phosphoric Acid: Transfer the mixture to a beaker and add concentrated phosphoric acid.[9]

-

Heating: Heat the mixture to approximately 230 °C for about 2 hours with continuous stirring. An oil bath is suitable for maintaining a stable temperature.[9]

-

Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The resulting violet precipitate is then isolated by filtration.[9]

-

Washing and Drying: Wash the product with deionized water and dry it to obtain the final this compound powder.[9]

Solid-state synthesis workflow for this compound.

Hydrothermal Synthesis

A two-step hydrothermal synthesis followed by oxidative annealing can also be employed. This method allows for better control over crystallization.[2]

Experimental Protocol:

-

Hydrothermal Synthesis of Mn(II) Intermediate: React a manganese(II) salt with a phosphate source under hydrothermal conditions to form a manganese(II) phosphate intermediate.[2]

-

Oxidative Annealing: The Mn(II) intermediate is then heated in an oxidizing atmosphere (e.g., air) to facilitate the oxidation of Mn²⁺ to Mn³⁺, yielding the final product.[2]

Two-step hydrothermal synthesis and oxidative annealing process.

Magnetic and Electrochemical Properties

Detailed magnetic and electrochemical data for this compound are scarce in the current literature. Most available studies focus on related manganese(II) phosphate compounds.

-

Electrochemical Properties: Research into the electrochemical properties of manganese phosphates has primarily been in the context of their use as electrode materials for energy storage.[11] While manganese oxides and other manganese phosphates have been investigated, the specific electrochemical behavior of this compound remains an area for further investigation.[12][13][14][15]

Relevance to Drug Development

Direct applications of this compound in drug development have not been reported. However, the broader fields of manganese complexes and manganese phosphates offer several areas of potential relevance.

-

Catalysis in Organic Synthesis: Manganese compounds are known to be effective catalysts in a variety of organic reactions, which are fundamental to the synthesis of pharmaceutical compounds.[16][17] Manganese(III) phosphates, in particular, have been used in asymmetric catalysis.[18]

-

Biomedical Applications of Manganese Complexes: Manganese is an essential trace element, and its complexes have been explored for various biomedical applications.[19] These include roles as anticancer, antibacterial, and antifungal agents.[8] Manganese complexes have also been investigated as MRI contrast agents.[3]

-

Bioavailability of Manganese Phosphates: The bioavailability of manganese from various sources, including phosphates, is a subject of study in nutrition and toxicology.[2][5][20][21] Understanding the absorption and metabolism of manganese phosphates could be relevant in the context of developing manganese-based therapeutics or assessing the safety of related compounds.

Potential relevance of this compound in drug development.

Conclusion and Future Outlook

This compound is a well-characterized compound in terms of its synthesis, crystal structure, and thermal properties, primarily driven by its use as a pigment. However, there are significant gaps in the scientific literature regarding its magnetic and electrochemical properties. For professionals in drug development, while direct applications are yet to be discovered, the chemistry of manganese phosphates presents opportunities in catalysis for synthesizing complex organic molecules and in the development of novel inorganic therapeutic or diagnostic agents. Further research into the magnetic and electrochemical behavior of NH₄MnP₂O₇, as well as an exploration of its biological activity, could unveil new and valuable applications for this compound.

References

- 1. Manganese violet - Wikipedia [en.wikipedia.org]

- 2. Determining Relative Bioavailability of Different Manganese Sources in Broiler Diets [journals.iau.ir]

- 3. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. trace.tennessee.edu [trace.tennessee.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Can Mn coordination compounds be good candidates for medical applications? [frontiersin.org]

- 9. youtube.com [youtube.com]

- 10. Magnetic property studies of manganese-phosphate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fabrication, characterization and electrochemical analysis of a polyvinylidene fluoride plus zeolite embedded manganese phosphate composite ion exchange membrane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. electrochem.org [electrochem.org]

- 14. Exploring the Electrochemical Signatures of Heavy Metals on Synthetic Melanin Nanoparticle-Coated Electrodes: Synthesis and Characterization [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. itqb.unl.pt [itqb.unl.pt]

- 17. A comprehensive review on magnetic manganese as catalysts in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Relay Catalysis: Manganese(III) Phosphate Catalyzed Asymmetric Addition of β-Dicarbonyls to ortho-Quinone Methides Generated by Catalytic Aerobic Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 21. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ammonium Manganese(3+) Diphosphate

CAS Number: 10101-66-3 Chemical Formula: NH₄MnP₂O₇

This technical guide provides a comprehensive overview of ammonium manganese(3+) diphosphate, a compound known commercially as Manganese Violet. The information is curated for researchers, scientists, and drug development professionals, with a focus on its chemical and physical properties, synthesis methodologies, and potential applications.

Executive Summary

This compound (NH₄MnP₂O₇) is an inorganic compound recognized for its vibrant purple hue.[1][2] Primarily utilized as a pigment in cosmetics, paints, and plastics, its unique properties stemming from the manganese(III) ion have also made it a subject of interest in materials science.[2][3] This document details the compound's key characteristics, including its crystallographic, spectroscopic, and thermal properties. Various synthesis protocols are outlined, providing a foundation for its laboratory preparation. While direct applications in drug development are not documented, this guide discusses the established safety profile of Manganese Violet and explores the broader context of metal pyrophosphates in biomedical applications, offering a starting point for future research.

Physicochemical and Structural Properties

This compound is a purple, crystalline solid. Its distinct color is a result of the electronic d-orbital transitions within the manganese(3+) ion, which is subject to significant Jahn-Teller distortion in its octahedral coordination environment.[3] The compound is generally insoluble in water and is noted for its excellent lightfastness and thermal stability up to approximately 340°C.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

| Property | Value |

| Molecular Weight | 246.92 g/mol |

| Appearance | Vibrant purple powder |

| Density | 2.7 - 2.9 g/cm³ |

| Solubility in Water | Insoluble |

| Thermal Decomposition | Begins around 330-340°C, with an irreversible color change to white at approximately 400°C.[4][5] The final decomposition product is Mn₂P₄O₁₂.[4] |

| Synonyms | Manganese Violet, Pigment Violet 16, C.I. 77742, Manganic Ammonium Pyrophosphate |

Table 1: General Physicochemical Properties

Crystallographic Data

This compound is known to exist in at least two polymorphic forms, α- and β-NH₄MnP₂O₇. The α-polymorph is the most common and is formed under standard synthesis conditions.[6]

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| α-NH₄MnP₂O₇ | Monoclinic | P2₁/c | 7.1891 | 8.6552 | 9.9000 | 90 | 105.627 | 90 |

| β-NH₄MnP₂O₇ | Triclinic | P-1 | 8.4034 | 6.1498 | 6.1071 | 104.618 | 100.748 | 96.802 |

Table 2: Crystallographic Unit Cell Parameters for NH₄MnP₂O₇ Polymorphs [3]

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported, ranging from traditional solid-state reactions to more modern mechanochemical approaches. The choice of method can influence the purity, crystallinity, and morphology of the final product.

Experimental Protocol: Direct Reaction Method

This method is a common laboratory-scale procedure for producing Manganese Violet.

Materials:

-

Manganese Dioxide (MnO₂)

-

Ammonium Dihydrogen Orthophosphate ((NH₄)H₂PO₄)

-

85-90% Orthophosphoric Acid (H₃PO₄)

Procedure:

-

Combine manganese dioxide and ammonium dihydrogen orthophosphate in a 1:3 or 1:4 molar ratio in a mortar.[7][8]

-

Thoroughly grind the reactants to a homogenous powder.

-

Transfer the powder to a beaker and add orthophosphoric acid. The amount should be sufficient to create a thick paste.

-

Place the beaker in an oil bath and heat to approximately 220-230°C with stirring for 2-4 hours.[4][7] A purple color will develop as the reaction proceeds.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add deionized water to the solid product and boil for approximately 1 hour to hydrolyze any polyphosphates.[7]

-

Filter the purple precipitate, wash thoroughly with deionized water to remove any unreacted starting materials and excess acid, and dry at 60-80°C.

Experimental Protocol: Mechanochemical Synthesis

This solvent-free method utilizes mechanical energy to drive the reaction.

Materials:

-

Manganese(III) Oxide (Mn₂O₃) or Manganese Dioxide (MnO₂)

-

Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)

Procedure:

-

Combine the manganese oxide and diammonium hydrogen phosphate in a planetary ball mill. A P/Mn ratio of 2:1 has been shown to be effective.[9]

-

Mill the reactants for several hours (e.g., 5-6 hours) at a high rotational speed (e.g., 500 RPM).[9]

-

The resulting powder is a mixture of reactants and product. To obtain the pure violet pigment, the milled powder is heated to 300-400°C. The optimal temperature may depend on the milling time and specific reactants used.[9]

-

The final product is then washed with deionized water and dried.

Experimental Protocol: Hydrothermal Synthesis with Oxidative Annealing

This two-step method allows for greater control over the product's crystallinity.

Step 1: Hydrothermal Synthesis of Mn(II) Precursor

-

Prepare an aqueous solution of a soluble manganese(II) salt (e.g., MnCl₂) and a phosphate source (e.g., (NH₄)₂HPO₄).

-

Seal the solution in a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a temperature between 120-180°C for 24-48 hours. This will produce a crystalline manganese(II) phosphate precursor.

-

Cool the autoclave, filter the precipitate, wash with deionized water, and dry.

Step 2: Oxidative Annealing

-

Place the dried Mn(II) phosphate precursor in a furnace.

-

Heat the material in an oxygen-rich atmosphere (e.g., air or pure oxygen) to a temperature range of 700-900 K.

-

Maintain this temperature for several hours to facilitate the oxidation of Mn(II) to Mn(III).

-

Cool the furnace to obtain the final this compound product.

Experimental and Logical Workflows (Graphviz)

The synthesis and characterization of this compound follow logical experimental workflows.

Relevance for Researchers and Drug Development Professionals

While primarily known as a pigment, the unique characteristics of this compound and related compounds may be of interest to a broader scientific audience.

Safety and Toxicology

This compound (as Manganese Violet) is approved by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Union for use in cosmetics, including products for the lips and eye area.[10] It is considered non-toxic and non-carcinogenic for these applications.[3][11] Safety data sheets indicate that while the dust can be a mild irritant to the eyes and respiratory tract, the material does not pose significant acute or chronic health hazards with anticipated use.[11][12] This established safety profile is a crucial first step for considering any material for biomedical applications.

Potential in a Broader Biomedical Context

Currently, there is no published research directly linking this compound to specific signaling pathways or its use as a drug delivery vehicle. However, the broader classes of metal phosphates and pyrophosphates are being actively investigated in the biomedical field.[13][14]

-

Drug Delivery: Metal phosphate nanomaterials, such as those based on calcium and zirconium, are being explored as carriers for anticancer drugs.[14][15] Their biodegradability and pH-responsive nature can be advantageous for targeted tumor therapy.[15]

-

Biocompatibility: Manganese-doped hydroxyapatite has been shown to have good biocompatibility and osteoinductive properties, suggesting a role for manganese phosphates in bone tissue engineering.[16]

-

Medical Imaging: The paramagnetic properties of manganese ions (both Mn²⁺ and Mn³⁺) make them potential contrast agents for Magnetic Resonance Imaging (MRI).[17] Indeed, a different manganese diphosphate compound, MnDPDP, was clinically used as a liver-specific MRI contrast agent.[18][19]

The pyrophosphate moiety itself is of significant biological interest, as it is a key molecule in cellular energy metabolism and can be a biomarker for certain diseases.[20][21]

While the direct application of NH₄MnP₂O₇ in drug development is yet to be explored, its constituent ions (manganese and pyrophosphate) have known biological relevance. Future research could investigate the biocompatibility of nano-sized Manganese Violet particles or their potential as a stable, inorganic platform for diagnostic or therapeutic applications, leveraging the known safety of the bulk material.

References

- 1. jacksonsart.com [jacksonsart.com]

- 2. Buy this compound | 10101-66-3 [smolecule.com]

- 3. naturalpigments.com [naturalpigments.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. examinart.com [examinart.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cosmeticsinfo.org [cosmeticsinfo.org]

- 11. artspectrum.com.au [artspectrum.com.au]

- 12. kremer-pigmente.com [kremer-pigmente.com]

- 13. Tumor Diagnosis and Therapy Mediated by Metal Phosphorus-Based Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biodegradable Manganese-Doped Calcium Phosphate Nanotheranostics for Traceable Cascade Reaction-Enhanced Anti-Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biocompatibility analysis and chemical characterization of Mn-doped hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Comparison of manganese biodistribution and MR contrast enhancement in rats after intravenous injection of MnDPDP and MnCl2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ammonium Manganese(III) Diphosphate from Manganese Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ammonium manganese(III) diphosphate (NH₄MnP₂O₇), a vibrant purple inorganic pigment also known as manganese violet. The primary focus of this document is the direct synthesis from manganese dioxide (MnO₂), detailing the necessary reagents, experimental protocols, and underlying chemical transformations. This guide is intended to equip researchers and professionals in chemistry and materials science with the foundational knowledge to successfully synthesize and understand this compound.

Overview of Synthesis

The synthesis of ammonium manganese(III) diphosphate from manganese dioxide is primarily achieved through a solid-state reaction at elevated temperatures. This method involves the reaction of manganese dioxide with a phosphate source, typically a combination of ammonium dihydrogen orthophosphate (NH₄H₂PO₄) and orthophosphoric acid (H₃PO₄). The reaction proceeds via the reduction of manganese from the +4 oxidation state in MnO₂ to the +3 state in the final product, NH₄MnP₂O₇.

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for the synthesis of ammonium manganese(III) diphosphate.

Reagents and Materials

| Reagent/Material | Formula | Grade | Notes |

| Manganese Dioxide | MnO₂ | Reagent | Finely powdered |

| Ammonium Dihydrogen Orthophosphate | NH₄H₂PO₄ | Reagent | |

| Orthophosphoric Acid | H₃PO₄ | 85% or 88% | |

| Distilled Water | H₂O | For washing | |

| Mortar and Pestle | - | - | For grinding and mixing |

| High-Temperature Beaker | - | - | Capable of withstanding >300°C |

| Hot Plate with Magnetic Stirring | - | - | and temperature control |

| Oil Bath | - | - | For uniform heating |

| Filtration Apparatus | - | - | (e.g., Büchner funnel and flask) |

| Drying Oven | - | - |

Synthesis Procedure

A common method for the synthesis of ammonium manganese(III) diphosphate involves the following steps[1][2]:

-

Mixing of Reactants: In a mortar, thoroughly grind together 2.3 g of manganese dioxide and 9.3 g of ammonium dihydrogen orthophosphate until a homogeneous black powder is obtained[1][2].

-

Addition of Phosphoric Acid: Transfer the powder mixture to a high-temperature beaker. Carefully add 10 mL of 88% orthophosphoric acid to the beaker[1].

-

Heating and Reaction: Place the beaker in an oil bath on a hot plate with magnetic stirring. Heat the mixture to approximately 230°C and maintain this temperature for about 2 hours[1]. A purple color should start to develop as the reaction progresses[1]. An alternative heating profile involves heating at 120°C for 4 hours, followed by a further 1 hour at 300°C[3].

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The resulting product will be a thick, paste-like substance. Add a sufficient amount of distilled water and boil the mixture for about an hour to dissolve any polyphosphate byproducts[1].

-

Isolation and Drying: Filter the purple precipitate from the solution using a filtration apparatus. Wash the precipitate with distilled water to remove any remaining soluble impurities. Dry the final product in an oven at a moderate temperature (e.g., 80-100°C) to obtain the ammonium manganese(III) diphosphate powder.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of ammonium manganese(III) diphosphate from manganese dioxide.

| Parameter | Value | Reference |

| Mass of Manganese Dioxide | 2.3 g | [1][2] |

| Mass of Ammonium Dihydrogen Orthophosphate | 9.3 g | [1][2] |

| Volume of 88% Orthophosphoric Acid | 10 mL | [1] |

| Reaction Temperature | 230°C | [1] |

| Alternative Reaction Temperature Profile | 120°C (4h) then 300°C (1h) | [3] |

| Reaction Time | ~2 hours | [1] |

Note: The yield of this reaction is not consistently reported in the literature under these specific conditions. Theoretical yield calculations can be performed based on manganese dioxide as the limiting reagent.

Reaction Pathway and Workflow

The synthesis of ammonium manganese(III) diphosphate from manganese dioxide involves a key redox process where Mn(IV) is reduced to Mn(III). The ammonium ion from ammonium dihydrogen orthophosphate is believed to act as the reducing agent in this reaction.

Caption: Experimental workflow for the synthesis of ammonium manganese(III) diphosphate.

The proposed, unbalanced chemical equation for this reaction is:

MnO₂ + NH₄H₂PO₄ + H₃PO₄ → NH₄MnP₂O₇ + H₂O + [O]

In this simplified representation, the manganese is reduced, and the ammonium ion is oxidized. The orthophosphoric acid acts as a dehydrating agent and a source of phosphate.

Caption: Simplified reaction pathway showing the reduction of manganese.

Alternative Synthesis Routes

While the direct synthesis from MnO₂ is common, other methods for preparing ammonium manganese(III) diphosphate exist, which may be relevant for specific applications or for achieving different product characteristics.

-

Hydrothermal Synthesis followed by Oxidative Annealing: This two-step process involves the initial hydrothermal synthesis of a manganese(II) phosphate intermediate, which is then subjected to an oxidative annealing step to achieve the desired Mn(III) oxidation state[4].

-

Mechanochemical Synthesis: This solvent-free approach utilizes high-energy ball milling to induce a solid-state reaction between precursors like manganese(III) oxide (Mn₂O₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄)[4].

Conclusion

The synthesis of ammonium manganese(III) diphosphate from manganese dioxide is a well-established method that provides a reliable route to this inorganic pigment. By carefully controlling the reaction parameters, particularly temperature and reactant ratios, a high-purity product can be obtained. This guide provides the essential details for researchers and professionals to reproduce this synthesis and serves as a foundation for further exploration and optimization of the process.

References

Unveiling the Crystalline Diversity of Ammonium Manganese(III) Diphosphate: A Technical Guide

An in-depth exploration of the synthesis, structure, and properties of the α and β polymorphs of NH₄MnP₂O₇ for researchers, scientists, and drug development professionals.

Ammonium manganese(III) diphosphate (NH₄MnP₂O₇), a compound known for its distinctive violet hue and utility as the pigment "Manganese Violet," exists in at least two distinct polymorphic forms: the monoclinic α-phase and the triclinic β-phase.[1] The arrangement of atoms in these crystalline structures gives rise to different physical and chemical properties, making a thorough understanding of their synthesis and characterization crucial for their application in materials science and potentially in fields such as catalysis and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of these polymorphs.

Crystallographic Properties of α- and β-NH₄MnP₂O₇

The two primary polymorphs of ammonium manganese(3+) diphosphate have been identified and structurally characterized as α-NH₄MnP₂O₇ and β-NH₄MnP₂O₇. The α-polymorph adopts a monoclinic crystal system, belonging to the P2₁/c space group. In contrast, the β-polymorph crystallizes in a triclinic system with the P-1 space group.[1] The detailed crystallographic data for both polymorphs are summarized in the table below.

| Parameter | α-NH₄MnP₂O₇ | β-NH₄MnP₂O₇ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 7.4252 | 8.4034 |

| b (Å) | 9.6990 | 6.1498 |

| c (Å) | 8.6552 | 6.1071 |

| α (°) | 90 | 104.618 |

| β (°) | 105.627 | 100.748 |

| γ (°) | 90 | 96.802 |

Experimental Protocols

Synthesis of α-NH₄MnP₂O₇ (Solid-State Reaction)

A common and effective method for the synthesis of the α-polymorph is through a solid-state reaction. This method involves the high-temperature reaction of manganese(IV) oxide (MnO₂), ammonium dihydrogen phosphate (NH₄H₂PO₄), and orthophosphoric acid (H₃PO₄).[2][3][4]

Experimental Workflow for α-NH₄MnP₂O₇ Synthesis

Caption: Workflow for the synthesis of α-NH₄MnP₂O₇.

Detailed Protocol:

-

Precursor Preparation: Combine manganese(IV) oxide, ammonium dihydrogen phosphate, and 88% orthophosphoric acid in a molar ratio of approximately 1:3:4.[5]

-

Mixing: Thoroughly grind the reactants in a mortar and pestle to ensure a homogeneous mixture.

-

Reaction: Transfer the mixture to a beaker and heat in an oil bath to 220-230°C for approximately 2 hours with stirring. The development of a deep violet color indicates the formation of the product.[3][4]

-

Purification: After cooling, wash the solid product with boiling deionized water to remove any unreacted phosphoric acid and ammonium phosphates.

-

Isolation: Collect the purple precipitate by filtration.

-

Drying: Dry the resulting α-NH₄MnP₂O₇ powder in an oven.

Synthesis of β-NH₄MnP₂O₇

While the β-polymorph has been identified and its crystal structure determined, a specific and reproducible synthesis protocol for obtaining it as a pure phase is not well-documented in the available literature. Its formation is believed to be kinetically controlled, suggesting that variations in reaction conditions such as temperature, pressure, and solvent could favor its crystallization over the α-form.[1] Hydrothermal and solvothermal methods are potential routes for exploring the synthesis of the β-polymorph, as these techniques allow for precise control over crystallization conditions.[1] Further research is required to establish a reliable synthesis method for pure β-NH₄MnP₂O₇.

Characterization

X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique for identifying the polymorphic form of NH₄MnP₂O₇. The distinct peak positions in the diffraction patterns of the α (monoclinic) and β (triclinic) phases allow for their unambiguous identification.

Logical Flow for Polymorph Identification via XRD

References

An In-depth Technical Guide to the Jahn-Teller Distortion in Ammonium Manganese(III) Diphosphate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ammonium manganese(III) diphosphate, NH₄MnP₂O₇, commonly known as manganese violet, is an inorganic compound of significant interest due to its pronounced Jahn-Teller distortion. This phenomenon, arising from the electronic configuration of the high-spin Mn³⁺ ion in an octahedral ligand field, dictates the material's unique structural, spectroscopic, and electronic properties. This guide provides a comprehensive overview of the synthesis, structural characterization, and spectroscopic analysis of the two primary polymorphs of NH₄MnP₂O₇, α and β. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate a deeper understanding of this material. Furthermore, this document explores the burgeoning relevance of related manganese phosphate compounds in the field of drug development, particularly in targeted drug delivery and as contrast agents for magnetic resonance imaging (MRI).

The Jahn-Teller Effect in NH₄MnP₂O₇

The Jahn-Teller theorem posits that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy, thereby lowering the overall energy of the system.[1] In the case of ammonium manganese(III) diphosphate, the Mn³⁺ cation possesses a d⁴ electronic configuration. Within the octahedral coordination environment of six oxygen atoms (an MnO₆ octahedron), the d-orbitals split into a lower energy t₂g triplet and a higher energy e_g doublet. For a high-spin d⁴ ion like Mn³⁺, the electron configuration is t₂g³e_g¹, resulting in a degenerate e_g state. This degeneracy is lifted by a geometric distortion of the MnO₆ octahedron, which is the essence of the Jahn-Teller effect in this compound.[2] This distortion, typically an elongation of two axial bonds and a compression of four equatorial bonds, leads to a reduction in symmetry from octahedral (O_h) to tetragonal (D₄_h).[1]

The distortion in NH₄MnP₂O₇ is significant and has been described as a [2 + 2 + 2] type, indicating three pairs of Mn-O bonds with distinct lengths.[3] This pronounced structural distortion is the primary origin of the compound's characteristic violet color.[4]

Electronic Configuration and Orbital Splitting

The Jahn-Teller distortion causes a further splitting of the d-orbitals, lowering the energy of the system. The diagram below illustrates this electronic transition.

Caption: Jahn-Teller distortion in a d⁴ ion.

Polymorphism and Crystallographic Data

Ammonium manganese(III) diphosphate exists in at least two polymorphic forms, designated α and β.[3][5] The α-polymorph is the most common and is typically synthesized under standard conditions, while the β-polymorph can be formed under specific reaction conditions, such as longer reaction times.[4]

Crystal Structure Parameters

The crystallographic parameters for both polymorphs have been determined primarily through Rietveld analysis of neutron powder diffraction data.[3][4]

| Parameter | α-NH₄MnP₂O₇ | β-NH₄MnP₂O₇ | Reference |

| Crystal System | Monoclinic | Triclinic | [3][4] |

| Space Group | P2₁/c | P̅1 | [3][4] |

| a (Å) | 7.4252(3) | 8.4034(6) | [3][4] |

| b (Å) | 9.6990(4) | 6.1498(4) | [3][4] |

| c (Å) | 8.6552(4) | 6.1071(4) | [3][4] |

| α (°) | 90 | 104.618(5) | [3][4] |

| β (°) | 105.627(3) | 100.748(5) | [3][4] |

| γ (°) | 90 | 96.802(6) | [3][4] |

Quantitative Analysis of the Jahn-Teller Distortion

The Jahn-Teller distortion is quantitatively described by the bond lengths and angles within the MnO₆ octahedron. The data for the α-polymorph clearly shows the elongation of two Mn-O bonds and the compression of the other four.

Selected Bond Lengths and Angles for α-NH₄MnP₂O₇

| Bond | Length (Å) | Angle | Degrees (°) | Reference |

| Mn-O(1) | 1.905(2) | O(1)-Mn-O(2) | 92.0(1) | [4] |

| Mn-O(2) | 2.188(2) | O(1)-Mn-O(3) | 90.3(1) | [4] |

| Mn-O(3) | 1.916(2) | O(1)-Mn-O(4) | 176.0(1) | [4] |

| Mn-O(4) | 1.933(2) | O(2)-Mn-O(5) | 178.9(1) | [4] |

| Mn-O(5) | 2.203(2) | O(3)-Mn-O(6) | 177.9(1) | [4] |

| Mn-O(6) | 1.921(2) | O(4)-Mn-O(6) | 88.0(1) | [4] |

Note: Detailed bond length and angle data for the β-polymorph's MnO₆ octahedron are not as readily available in the surveyed literature but are expected to show a similar, though distinct, distortion.

Experimental Protocols

This section outlines representative experimental procedures for the synthesis and characterization of NH₄MnP₂O₇.

Synthesis

A common and reliable method for synthesizing α-NH₄MnP₂O₇ is through a solid-state reaction.[2]

Protocol: Solid-State Synthesis of α-NH₄MnP₂O₇

-

Reactant Preparation: Thoroughly grind 2.3 g of manganese(IV) oxide (MnO₂) and 9.3 g of ammonium dihydrogen phosphate (NH₄H₂PO₄) in a mortar and pestle until a homogeneous black powder is obtained.

-

Reaction Mixture: Transfer the powder to a 100 mL beaker and add 10 mL of 88% orthophosphoric acid (H₃PO₄).

-

Heating: Place the beaker in an oil bath on a hot plate equipped with a magnetic stirrer and a temperature probe. Heat the mixture to 230°C and maintain this temperature for approximately 2 hours with continuous stirring. A purple color will develop as the reaction progresses.

-

Workup: After cooling to room temperature, a viscous purple paste will have formed. Add deionized water to the beaker and heat to boiling for about 1 hour to dissolve any polyphosphate byproducts.

-

Isolation and Purification: Allow the mixture to cool to room temperature. Collect the purple precipitate by vacuum filtration. Wash the product repeatedly with deionized water until the filtrate is colorless.

-

Drying: Dry the final product, a fine purple powder, in an oven at 60-80°C.

Characterization

Caption: Experimental workflow for NH₄MnP₂O₇.

4.2.1 X-ray and Neutron Diffraction

-

Purpose: To determine the crystal structure, phase purity, and lattice parameters. Neutron diffraction is particularly useful for accurately locating the positions of light atoms like hydrogen.[4]

-

Protocol:

-

X-ray Diffraction (XRD): Data is collected on a powder diffractometer using Cu Kα radiation (λ = 1.5406 Å). Scans are typically run over a 2θ range of 10-80° with a step size of 0.02°.

-

Neutron Diffraction: Powder neutron diffraction data is collected at a dedicated facility. The Rietveld refinement method is then applied to the diffraction patterns to solve and refine the crystal structure.[4]

-

4.2.2 Vibrational Spectroscopy (FTIR and Raman)

-

Purpose: To identify the characteristic vibrational modes of the ammonium (NH₄⁺) and diphosphate (P₂O₇⁴⁻) ions.

-

Protocol:

-

FTIR Spectroscopy: Spectra are recorded using a Fourier Transform Infrared spectrometer. The sample is typically mixed with KBr and pressed into a pellet. Data is collected in the 4000-400 cm⁻¹ range.

-

Raman Spectroscopy: Spectra are obtained using a Raman spectrometer with a laser excitation source (e.g., 514 nm or 785 nm).[6]

-

4.2.3 UV-Visible Spectroscopy

-

Purpose: To characterize the electronic transitions responsible for the material's color.

-

Protocol: Diffuse reflectance UV-Vis spectra are collected using a spectrophotometer equipped with an integrating sphere. The powder sample is measured against a white standard (e.g., BaSO₄) over a wavelength range of 200-800 nm.[7]

4.2.4 Thermal Analysis

-

Purpose: To investigate the thermal stability and decomposition pathway of the compound.

-

Protocol: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are performed using a thermal analyzer. The sample is heated in a controlled atmosphere (e.g., air or N₂) from room temperature to ~600°C at a constant heating rate (e.g., 10°C/min).[7][8]

Spectroscopic and Thermal Properties

Vibrational Spectroscopy

The vibrational spectra of NH₄MnP₂O₇ are characterized by the modes of the NH₄⁺ and P₂O₇⁴⁻ ions.

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

| ~3200-2800 | N-H stretching | FTIR | [9] |

| ~1680 | N-H bending | FTIR | [9] |

| ~1450 | N-H bending | FTIR | [10] |

| ~1180-1020 | Asymmetric and symmetric P-O stretching | FTIR | [10] |

| ~900 | Asymmetric P-O-P stretching | FTIR | [10] |

| ~760 | Symmetric P-O-P stretching | FTIR | [10] |

UV-Visible Spectroscopy

The violet color of NH₄MnP₂O₇ is due to a broad absorption band in the visible region.

| Wavelength (nm) | Assignment |

| ~545 | ⁵E_g → ⁵T₂_g d-d transition of Mn³⁺ |

This transition is characteristic of high-spin d⁴ Mn³⁺ in a distorted octahedral environment.[5]

Thermal Decomposition

Thermal analysis shows that NH₄MnP₂O₇ is stable up to approximately 330°C.[7][8] Above this temperature, it decomposes in two main steps, involving the loss of ammonia and water, ultimately forming manganese(IV) pyrophosphate.[7][8]

-

Step 1 (~330 - 434°C): Formation of an intermediate phase with loss of NH₃ and H₂O.[7][8]

-

Step 2 (~434 - 527°C): Further loss of NH₃ and H₂O to form Mn₂P₄O₁₂.[7][8]

The irreversible color change from violet to white upon heating above 400°C is a result of this decomposition.[8]

Relevance to Drug Development

While ammonium manganese(III) diphosphate itself is not a therapeutic agent, the broader class of manganese phosphates is gaining attention in biomedical applications, making this fundamental knowledge relevant to drug development professionals.

Manganese Phosphate Nanoparticles for Drug Delivery

Hollow manganese phosphate nanoparticles have been developed as smart, pH-responsive drug delivery systems.[10] These nanoparticles can encapsulate anticancer drugs like doxorubicin.[10]

Caption: Manganese phosphate nanoparticle drug delivery.

The hollow core serves as a reservoir for the drug. In the acidic microenvironment of a tumor, the manganese phosphate structure dissolves, releasing the encapsulated drug directly at the target site. This targeted release mechanism can enhance therapeutic efficacy while minimizing systemic toxicity.[10]

Manganese Dipyridoxyl Diphosphate (MnDPDP) in MRI

A related compound, manganese dipyridoxyl diphosphate (MnDPDP), has been used as a contrast agent for MRI, particularly for liver and pancreas imaging.[11][12][13] MnDPDP is a chelate of paramagnetic Mn²⁺ ions. After intravenous administration, the chelate partially dissociates, and the Mn²⁺ ions are taken up by healthy cells, increasing the signal intensity (brightness) in T1-weighted MR images.[12] This allows for enhanced visualization and detection of lesions, such as metastatic tumors, which do not readily take up the manganese ions.[12] Although its use has declined, the principles of its function highlight the potential for manganese-based compounds in diagnostic applications. Furthermore, MnDPDP has been investigated for its antioxidant and cytoprotective properties, offering potential therapeutic benefits alongside its diagnostic capabilities.[1][11][14]

Conclusion

The Jahn-Teller distortion in ammonium manganese(III) diphosphate is a textbook example of this fundamental effect, with clear and measurable consequences on the compound's crystal structure and spectroscopic properties. A thorough understanding of its two polymorphs, α and β, provides a solid foundation for materials scientists. For professionals in drug development, the exploration of related manganese phosphate systems for targeted drug delivery and medical imaging opens up new avenues for the design of novel theranostic agents. The principles governing the structure and properties of NH₄MnP₂O₇ can inform the development of the next generation of manganese-based biomedical materials.

References

- 1. Manganese dipyridoxyl diphosphate: MRI contrast agent with antioxidative and cardioprotective properties? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manganese violet - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Relating highly distorted Jahn–Teller MnO6 to colouration in manganese violet pigments - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. examinart.com [examinart.com]

- 6. mdpi.com [mdpi.com]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. ajnr.org [ajnr.org]

Unraveling the Thermal Degradation of Ammonium Manganese(III) Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of ammonium manganese(III) diphosphate (NH₄MnP₂O₇), a compound of interest for its potential applications in advanced materials and as a precursor in synthesis. Understanding its thermal stability and decomposition pathway is crucial for its effective utilization and for the development of novel materials.

Thermal Decomposition Pathway

Ammonium manganese(III) diphosphate, also known as manganese violet, undergoes a multi-step thermal decomposition process when subjected to increasing temperatures. The decomposition is characterized by the loss of ammonia and water, leading to significant changes in the material's crystal structure and chemical composition. The process culminates in the formation of a stable manganese phosphate residue.

The decomposition typically proceeds in two main stages, with an initial loss of ammonia and water, followed by further structural rearrangement at higher temperatures. This transformation is accompanied by a noticeable color change from violet to white or milky.[1][2]

dot

Caption: Thermal decomposition pathway of NH₄MnP₂O₇.

Quantitative Decomposition Data

The thermal decomposition of ammonium manganese(III) diphosphate has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Intermediate/Final Product |

| Stage 1 | ~150 - 434.4 | ~3% (initial step) | NH₃, H₂O | Mn₂P₄O₁₃(NH₃)₂ (intermediate) |

| Stage 2 | ~434.4 - 527 | Further mass loss | NH₃, H₂O | Mn₂P₄O₁₂ (final) |

| Overall | ~150 - 527 | ~14.22 | NH₃, H₂O | Mn₂P₄O₁₂ |

Table 1: Summary of Thermal Decomposition Data for NH₄MnP₂O₇.[1]

Experimental Protocols

The characterization of the thermal decomposition of ammonium manganese(III) diphosphate typically involves the following experimental techniques:

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

Objective: To determine the temperature ranges of decomposition, the associated mass losses, and the thermal nature of the transitions (endothermic or exothermic).

Methodology:

-

A small, accurately weighed sample of NH₄MnP₂O₇ (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

The crucible is placed in a TGA-DSC instrument.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, or in an oxidizing atmosphere like air, with a constant flow rate (e.g., 50 mL/min).

-

The instrument continuously records the sample's mass and the heat flow to or from the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed to identify decomposition steps, mass loss percentages, and thermal events.

X-ray Diffraction (XRD)

Objective: To identify the crystallographic structure of the initial material, intermediate phases, and the final decomposition product.

Methodology:

-

Powder samples of the material are prepared before heating and after heating to specific temperatures corresponding to the observed decomposition stages in the TGA analysis.

-

The samples are mounted on a sample holder for the XRD instrument.

-

The samples are irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting XRD patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline phases present in each sample. Variable temperature XRD can also be employed to monitor the structural changes in real-time as the sample is heated.[1]

dot

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ammonium Manganese(III) Diphosphate via a Hydrothermal-Assisted Route

Introduction

Ammonium manganese(III) diphosphate, with the chemical formula NH₄MnP₂O₇, is an inorganic compound renowned for its vibrant purple hue, leading to its widespread use as the pigment known as Manganese Violet (C.I. 77742).[1] Beyond its application in paints and cosmetics, this material is gaining interest in advanced materials science for its potential in thermochromic sensors and as a precursor for synthesizing cathode materials for lithium-ion batteries, such as LiMnPO₄.[2]

The synthesis of high-purity ammonium manganese(III) diphosphate with controlled crystallinity is crucial for these applications. While solid-state reactions are a common method of preparation, a two-step process involving an initial hydrothermal synthesis of a manganese(II) phosphate intermediate followed by oxidative annealing offers excellent control over the material's properties.[2] This method allows for the formation of a well-defined crystalline precursor under moderate temperatures and pressures, which is then converted to the desired Mn(III) oxidation state.

These application notes provide a detailed protocol for the synthesis of ammonium manganese(III) diphosphate using this hydrothermal-assisted oxidative annealing method. The protocols are intended for researchers, scientists, and professionals in drug development and materials science.

Materials and Methods

Materials

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer and hotplate

-

Drying oven

-

Tube furnace

-

Centrifuge and filtration apparatus

Experimental Protocols

The synthesis is a two-step process as outlined below:

Step 1: Hydrothermal Synthesis of Ammonium Manganese(II) Phosphate Hydrate (NH₄MnPO₄·H₂O) Precursor

This initial step focuses on the low-temperature hydrothermal synthesis of the Mn(II) precursor, which is a key component in the dittmarite group of minerals.

-

Preparation of Precursor Solutions:

-

Prepare a 0.20 M solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) by dissolving 26.4 g of (NH₄)₂HPO₄ in 1 L of deionized water.

-

Prepare a 0.20 M solution of manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) by dissolving 39.6 g of MnCl₂·4H₂O in 1 L of deionized water.

-

-

Reaction Mixture:

-

Hydrothermal Treatment:

-

Product Recovery:

Step 2: Oxidative Annealing to Form Ammonium Manganese(III) Diphosphate (NH₄MnP₂O₇)

The second step involves the thermal conversion and oxidation of the Mn(II) precursor to the final Mn(III) diphosphate product.

-

Thermal Treatment:

-

Final Product:

-

After the annealing process, allow the furnace to cool down to room temperature.

-

The resulting vibrant purple powder is ammonium manganese(III) diphosphate (NH₄MnP₂O₇).

-

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis process.

| Parameter | Step 1: Hydrothermal Synthesis | Step 2: Oxidative Annealing |

| Reactants | MnCl₂·4H₂O, (NH₄)₂HPO₄ | NH₄MnPO₄·H₂O |

| Solvent | Deionized Water | N/A |

| Temperature | 150°C | 700°C (973 K) |

| Duration | 24 hours | 3 hours |

| Atmosphere | N/A (autogenous pressure) | Air or Oxygen |

| Product | NH₄MnPO₄·H₂O | NH₄MnP₂O₇ |

| Reported Mn³⁺ Yield | N/A | ~95% |

Characterization

The synthesized ammonium manganese(III) diphosphate should be characterized to confirm its phase purity, crystal structure, and oxidation state.

-

X-ray Diffraction (XRD): To identify the crystal structure and confirm the presence of the α- and/or β-polymorphs of NH₄MnP₂O₇.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the diphosphate (P₂O₇⁴⁻) and ammonium (NH₄⁺) groups.

-

UV-Vis Spectroscopy: To analyze the electronic transitions within the d-orbitals of the Mn³⁺ ion, which are responsible for the material's distinct purple color.

-

X-ray Absorption Near-Edge Structure (XANES): To definitively confirm the +3 oxidation state of manganese in the final product.[2]

-

Scanning Electron Microscopy (SEM): To observe the morphology and crystal habit of the synthesized powder.

Applications

The primary application of ammonium manganese(III) diphosphate is as a lightfast and permanent violet pigment in various media.[1][6] Its unique properties also open up possibilities in other technological fields:

-

Thermochromic Sensors: The material exhibits thermal decomposition, which can be investigated for use in temperature-indicating applications.[2]

-

Precursor for Battery Materials: It can serve as a precursor for the synthesis of other functional materials, such as the promising cathode material for lithium-ion batteries, LiMnPO₄.[2]

Visualizations

Caption: Workflow for the hydrothermal-assisted synthesis of NH₄MnP₂O₇.

References

Application Notes and Protocols for Solid-State Synthesis of Ammonium Manganese(III) Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ammonium manganese(III) diphosphate (NH₄MnP₂O₇), a vibrant purple inorganic pigment also known as manganese violet. The synthesis is achieved through a robust and reproducible solid-state reaction method.

Introduction

Ammonium manganese(III) diphosphate is a compound of interest due to its unique color properties and potential applications in various fields, including as a pigment in cosmetics and artistic materials.[1][2] The solid-state synthesis route offers a direct and efficient method for producing this material, often involving the high-temperature reaction of manganese and phosphate precursors. This method is advantageous due to its simplicity and the potential for scalability.

Synthesis Methodology

The solid-state synthesis of ammonium manganese(III) diphosphate can be achieved using different manganese precursors, primarily manganese(IV) oxide (MnO₂) or manganese(III) oxide (Mn₂O₃). Below are detailed protocols for both approaches.

Method 1: Synthesis from Manganese(IV) Oxide

This method utilizes manganese(IV) oxide, ammonium dihydrogen phosphate, and orthophosphoric acid as the primary reactants.

Reaction Stoichiometry:

2MnO₂ + 2NH₄H₂PO₄ + 4H₃PO₄ → 2NH₄MnP₂O₇ + 6H₂O[1]

Experimental Protocol:

-

Precursor Preparation: Accurately weigh the reactants according to the stoichiometric ratios. For a typical laboratory-scale synthesis, the following amounts can be used:

-

Homogenization: Combine the manganese(IV) oxide and ammonium dihydrogen phosphate powders in a mortar. Grind the mixture thoroughly with a pestle until a uniform, black-colored powder is obtained.[2] To ensure more uniform reactivity and mitigate inhomogeneous mixing, ball-milling the precursors prior to heating is recommended.

-

Reaction Setup: Transfer the homogenized powder to a 100 mL beaker. Carefully add the orthophosphoric acid to the beaker. Place a magnetic stir bar in the beaker.

-

Calcination: Place the beaker in an oil bath on a hot plate with magnetic stirring capabilities. Heat the mixture to 230°C and maintain this temperature for approximately 2 hours.[2] A purple color should start to develop after about 1 hour.[2]

-

Purification: After the reaction is complete, allow the mixture to cool to room temperature. Add distilled water to the beaker and heat to boiling for about 1 hour to dissolve any unreacted starting materials or byproducts.[2]

-

Isolation and Drying: Filter the hot solution using gravity or vacuum filtration. The purple precipitate of ammonium manganese(III) diphosphate is collected on the filter paper. The filtrate, which may have a pinkish color, can be discarded.[2] Wash the collected solid with additional distilled water and then dry it in an oven at a suitable temperature (e.g., 70-80°C) overnight.

Method 2: Synthesis from Manganese(III) Oxide

This alternative method employs manganese(III) oxide as the starting manganese source.

Reaction Stoichiometry:

½Mn₂O₃ + (NH₄)H₂PO₄ + H₃PO₄ → NH₄MnP₂O₇ + 2.5H₂O

Experimental Protocol:

-

Precursor Preparation: Combine stoichiometric amounts of manganese(III) oxide (Mn₂O₃), ammonium dihydrogen phosphate ((NH₄)H₂PO₄), and orthophosphoric acid (H₃PO₄). To compensate for the potential loss of ammonia at high temperatures, a 20-30% molar excess of the ammonium precursor can be used.[3]

-

Homogenization: Thoroughly mix the solid precursors in a planetary ball mill to ensure a homogeneous mixture.[3]

-

Calcination: Transfer the mixture to a suitable crucible. To prevent the decomposition and loss of the ammonium component, it is recommended to conduct the reaction in a sealed quartz tube.[3] Heat the mixture in a furnace at a temperature range of 300-400°C for a duration of 6 to 12 hours.

-

Purification and Isolation: Follow the same purification, isolation, and drying steps as described in Method 1.

Data Presentation

| Parameter | Method 1 (from MnO₂) | Method 2 (from Mn₂O₃) |

| Manganese Precursor | Manganese(IV) Oxide (MnO₂) | Manganese(III) Oxide (Mn₂O₃) |

| Phosphate Precursors | Ammonium Dihydrogen Phosphate, Orthophosphoric Acid | Ammonium Dihydrogen Phosphate, Orthophosphoric Acid |

| Reaction Temperature | ~230°C[2] | 300-400°C |

| Reaction Time | ~2 hours[2] | 6-12 hours |

| Reaction Environment | Open beaker in oil bath | Sealed quartz tube[3] |

| Molar Ratio (Mn:NH₄:P) | 1 : 1 : 3 (approx.) | 1 : 2 : 2 (stoichiometric) |

Characterization of Ammonium Manganese(III) Diphosphate

The synthesized ammonium manganese(III) diphosphate should be characterized to confirm its phase purity and identity.

| Technique | Expected Results |

| X-Ray Diffraction (XRD) | The XRD pattern should show the characteristic peaks of the α- and/or β-phases of NH₄MnP₂O₇. The most abundant phase is typically α-NH₄MnP₂O₇.[4] |